

Spectroscopic Characterization of 4-Hydroxybenzylamine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzylamine
hydrobromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxybenzylamine hydrobromide** ($C_7H_{10}BrNO$), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **4-Hydroxybenzylamine hydrobromide**. Data for the corresponding free base, 4-Hydroxybenzylamine, is provided for comparative purposes.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Assignment	4-Hydroxybenzylamine (Free Base) Chemical Shift (δ) ppm	4-Hydroxybenzylamine Hydrobromide Predicted Chemical Shift (δ) ppm	Multiplicity	Integration
Ar-H (ortho to -OH)	~6.7-6.8	~6.8-7.0	Doublet	2H
Ar-H (ortho to -CH ₂ NH ₂)	~7.1-7.2	~7.2-7.4	Doublet	2H
-CH ₂ -	~3.7-3.8	~4.0-4.2	Singlet	2H
-NH ₂ / -NH ₃ ⁺	Variable, broad	~8.0-8.5 (broad)	Singlet (broad)	3H
-OH	Variable, broad	~9.5-10.5 (broad)	Singlet (broad)	1H

Note: Predicted shifts for the hydrobromide salt are based on the expected deshielding effects of protonation on the amine group and potential changes in hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data

Assignment	4-Hydroxybenzylamine (Free Base) Chemical Shift (δ) ppm ^[1]	4-Hydroxybenzylamine Hydrobromide Predicted Chemical Shift (δ) ppm
C-OH	~156	~156-158
C-CH ₂ NH ₂	~131	~128-130
Ar-CH (ortho to -OH)	~115	~115-117
Ar-CH (ortho to -CH ₂ NH ₂)	~128	~129-131
-CH ₂ -	~45	~43-45

Note: Data for the free base was obtained from SpectraBase.^[1] Predicted shifts for the hydrobromide are based on minor expected inductive effects.

Table 3: IR Spectroscopic Data

Functional Group	4-Hydroxybenzylamine (Free Base) Vibrational Frequency (cm ⁻¹)	4-Hydroxybenzylamine Hydrobromide Expected Vibrational Frequency (cm ⁻¹)	Appearance
O-H Stretch (Phenol)	3200-3600	3200-3600	Broad
N-H Stretch (Amine)	3300-3500 (two bands)	2800-3200 (broad)	Broad (Ammonium salt)
C-H Stretch (Aromatic)	3000-3100	3000-3100	Sharp
C-H Stretch (Aliphatic)	2850-2950	2850-2950	Sharp
N-H Bend (Amine)	1590-1650	1500-1600	Medium
C=C Stretch (Aromatic)	1450-1600	1450-1600	Medium
C-O Stretch (Phenol)	1200-1260	1200-1260	Strong
C-N Stretch	1020-1250	1020-1250	Medium

Note: The most significant change upon formation of the hydrobromide salt is the appearance of a broad, strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.

Table 4: Mass Spectrometry Data

Ion	Description	Expected m/z
[M-Br] ⁺	Molecular ion of the free base	123.07
[M-Br-NH ₃] ⁺	Loss of ammonia from the free base	106.04
[C ₇ H ₇ O] ⁺	Tropylium-like ion	107.05
[C ₆ H ₆] ⁺	Benzene-like fragment	78.05

Note: In a typical mass spectrometry experiment, the hydrobromide salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-hydroxybenzylamine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Hydroxybenzylamine hydrobromide** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (0 ppm).
 - Gently vortex the sample to ensure complete dissolution.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse programs.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Apply a baseline correction.
 - Calibrate the chemical shift scale using the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

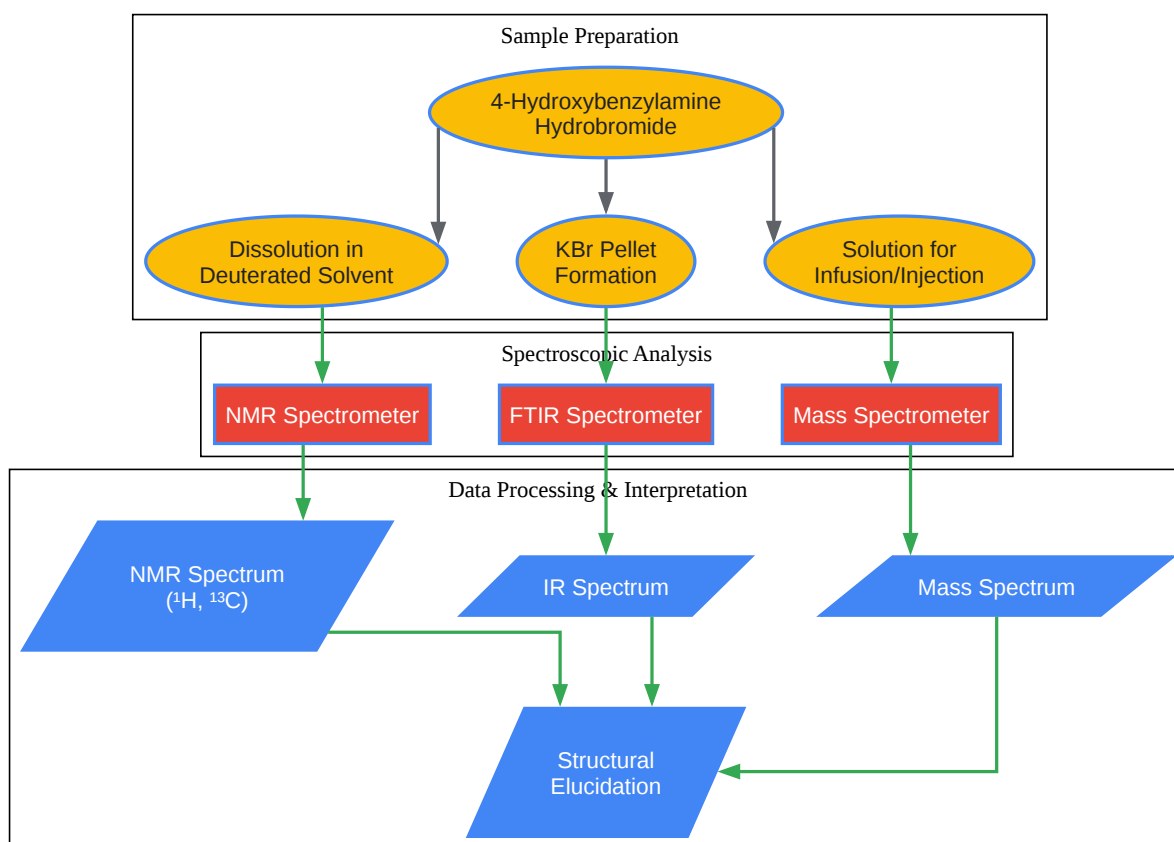
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-Hydroxybenzylamine hydrobromide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]
- Data Acquisition:
 - Obtain a background spectrum of a blank KBr pellet.
 - Place the sample pellet in the sample holder of the FTIR instrument.
 - Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer. For organic salts, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often suitable.
 - The sample is ionized, often leading to the dissociation of the hydrobromide salt and protonation of the analyte to form $[M+H]^+$, where M is the free base.
- Mass Analysis:
 - The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxybenzylamine hydrobromide**.



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Caption: General workflow for spectroscopic analysis.

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